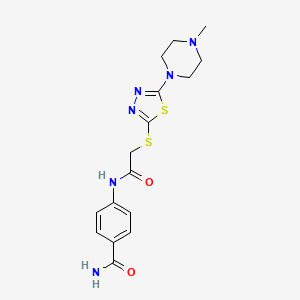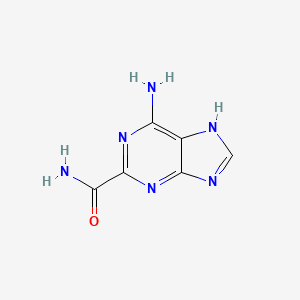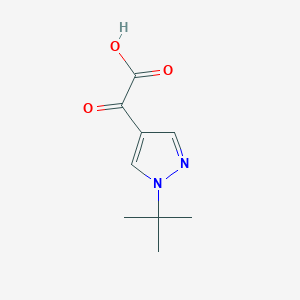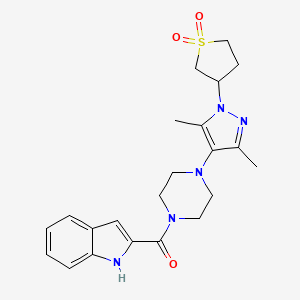![molecular formula C20H19N3OS B2554149 N-([2,3'-bipyridin]-4-ylmethyl)-3-(phenylthio)propanamide CAS No. 2034542-43-1](/img/structure/B2554149.png)
N-([2,3'-bipyridin]-4-ylmethyl)-3-(phenylthio)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-([2,3’-bipyridin]-4-ylmethyl)-3-(phenylthio)propanamide is a complex organic compound that features a bipyridine moiety linked to a phenylthio-substituted propanamide
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,3’-bipyridin]-4-ylmethyl)-3-(phenylthio)propanamide typically involves multiple steps:
Formation of the bipyridine moiety: This can be achieved through the coupling of pyridine derivatives under conditions such as Suzuki or Stille coupling.
Attachment of the phenylthio group: This step often involves the nucleophilic substitution of a halogenated propanamide with a thiophenol derivative.
Final assembly: The bipyridine and phenylthio-propanamide fragments are then linked through a suitable amide bond formation reaction, such as using carbodiimide coupling agents.
Industrial Production Methods
While specific industrial methods for producing N-([2,3’-bipyridin]-4-ylmethyl)-3-(phenylthio)propanamide are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing scalable purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
N-([2,3’-bipyridin]-4-ylmethyl)-3-(phenylthio)propanamide can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The amide bond can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The bipyridine moiety can participate in electrophilic or nucleophilic substitution reactions, depending on the substituents and conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted bipyridine derivatives.
科学研究应用
N-([2,3’-bipyridin]-4-ylmethyl)-3-(phenylthio)propanamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Medicine: Investigated for its potential as a therapeutic agent, particularly in targeting metal-dependent enzymes.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or catalysts.
作用机制
The mechanism of action of N-([2,3’-bipyridin]-4-ylmethyl)-3-(phenylthio)propanamide largely depends on its application:
In coordination chemistry: Acts as a bidentate ligand, coordinating to metal centers through the nitrogen atoms of the bipyridine moiety.
In biological systems: May inhibit or activate metal-dependent enzymes by binding to the metal ion in the active site, thereby affecting the enzyme’s activity.
相似化合物的比较
Similar Compounds
2,2’-Bipyridine: A simpler bipyridine derivative used widely in coordination chemistry.
4,4’-Bipyridine: Another bipyridine isomer with different coordination properties.
Phenylthioacetamide: A related compound with a phenylthio group attached to an amide.
Uniqueness
N-([2,3’-bipyridin]-4-ylmethyl)-3-(phenylthio)propanamide is unique due to its combination of a bipyridine moiety and a phenylthio-substituted propanamide. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to simpler bipyridine or phenylthio compounds.
属性
IUPAC Name |
3-phenylsulfanyl-N-[(2-pyridin-3-ylpyridin-4-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3OS/c24-20(9-12-25-18-6-2-1-3-7-18)23-14-16-8-11-22-19(13-16)17-5-4-10-21-15-17/h1-8,10-11,13,15H,9,12,14H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUACNQJVOPLWGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCC(=O)NCC2=CC(=NC=C2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(2-chlorophenyl)-3-(m-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2554067.png)

![6-ethyl-5-fluoro-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}pyrimidin-4-amine](/img/structure/B2554070.png)
![7-(3,4-dimethylphenyl)-2-(4-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2554071.png)
![7,7-Difluoro-2-azaspiro[4.4]nonane](/img/structure/B2554073.png)

![N-(tert-butyl)-2-[2,6-dinitro-4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide](/img/structure/B2554078.png)

![7-chloro-3-(3,4-dimethylbenzenesulfonyl)-N-(3,4-dimethylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2554083.png)
![N-(2,3-dichlorophenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2554084.png)
![N-(butan-2-yl)-N'-[2-(4-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]ethanediamide](/img/structure/B2554085.png)
![6-Fluoro-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride](/img/structure/B2554086.png)

![N-[1-(cyclohex-3-ene-1-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2554089.png)
